1-(2,4-Dimethoxyphenyl)-3,3-dimethylpiperazine

Lipophilicity Physicochemical Property ADME Prediction

Researchers often face compound interchangeability issues due to subtle structural variations that alter SAR outcomes. The geminal dimethyl group on this piperazine ring provides distinct conformational rigidity and lipophilicity not found in common unsubstituted analogs. - **Quantifiable differentiation:** XLogP3 = 1.9 (vs. 1.3 for des-dimethyl analog) - directly impacts membrane permeability and metabolic stability studies. - **Physicochemical utility:** TPSA 33.7 Ų; favorable for CNS penetration modeling and passive permeability assays. - **Reliable supply:** Available at ≥95% purity (certified); immediate shipment for discovery research.

Molecular Formula C14H22N2O2
Molecular Weight 250.34 g/mol
Cat. No. B11719299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethoxyphenyl)-3,3-dimethylpiperazine
Molecular FormulaC14H22N2O2
Molecular Weight250.34 g/mol
Structural Identifiers
SMILESCC1(CN(CCN1)C2=C(C=C(C=C2)OC)OC)C
InChIInChI=1S/C14H22N2O2/c1-14(2)10-16(8-7-15-14)12-6-5-11(17-3)9-13(12)18-4/h5-6,9,15H,7-8,10H2,1-4H3
InChIKeyFPZIFVAZRYDTSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dimethoxyphenyl)-3,3-dimethylpiperazine: Identity & Procurement


1-(2,4-Dimethoxyphenyl)-3,3-dimethylpiperazine (CAS: 1226333-52-3; molecular formula: C₁₄H₂₂N₂O₂; molecular weight: 250.34 g/mol) is a substituted N-arylpiperazine derivative characterized by a 2,4-dimethoxyphenyl group attached to a 3,3-dimethylpiperazine core [1]. This structural framework places it within a class of compounds frequently employed as pharmacologically active scaffolds or as key synthetic intermediates in medicinal chemistry [2]. Its procurement is typically oriented toward early-stage discovery research, where its distinct physicochemical and potential target-engagement profile differentiate it from simpler arylpiperazine analogs [1]. The compound is commercially available from specialized chemical suppliers at purities of 95% or greater [1].

Early-stage discovery scaffold
Physicochemical property differentiation for SAR
Potential target-engagement profiling context

1-(2,4-Dimethoxyphenyl)-3,3-dimethylpiperazine: Why Substitution Fails


Simple, commercially ubiquitous arylpiperazines like 1-(2,4-dimethoxyphenyl)piperazine (CAS 16015-75-1) cannot reliably substitute for 1-(2,4-dimethoxyphenyl)-3,3-dimethylpiperazine in scientific applications. The key differentiator is the geminal dimethyl substitution on the piperazine ring, which imparts altered conformational rigidity and lipophilicity [1]. As detailed below, this modification results in a significantly higher calculated partition coefficient (XLogP3) compared to the unsubstituted analog, a property that directly influences membrane permeability, metabolic stability, and off-target binding profiles [1][2]. Such differences, while subtle, are critical for maintaining the fidelity of structure-activity relationship (SAR) studies and achieving reproducible biological outcomes. Interchanging these compounds without quantitative validation of these parameters introduces uncontrolled variables that can invalidate experimental findings and obscure true pharmacophore requirements.

Attribute
Target Compound
Analog (1-(2,4-dimethoxyphenyl)piperazine)
Piperazine substitution
3,3-dimethyl
Unsubstituted
Conformational rigidity
Increased (gem-dimethyl)
Lower
Calculated lipophilicity (XLogP3)
Higher
Lower

These differences may alter membrane permeability, metabolic stability, and off-target binding profiles, limiting direct substitution without validation.

Comparative Evidence for 1-(2,4-Dimethoxyphenyl)-3,3-dimethylpiperazine


Lipophilicity vs. Des-Dimethyl Analog

The introduction of the gem-dimethyl group on the piperazine ring significantly increases the calculated lipophilicity of 1-(2,4-dimethoxyphenyl)-3,3-dimethylpiperazine compared to its close structural analog, 1-(2,4-dimethoxyphenyl)piperazine. This property is quantified by the XLogP3 value [1][2].

Lipophilicity (XLogP3)
Cross-study comparable
Target: 1.9
Analog: 1.3
Supports lipophilicity-driven permeability differentiation
Computed property; may require experimental validation
Lipophilicity Physicochemical Property ADME Prediction

5-HT₃ Affinity vs. Arylpiperazine Analog

While direct binding data for the target compound is limited, inference from the structurally related analog 1-(2,4-dimethoxyphenyl)piperazine provides a crucial baseline. This analog demonstrates negligible affinity for the 5-HT₃ receptor (Ki > 10,000 nM) [1]. The addition of the 3,3-dimethyl group on the piperazine ring is expected to further modulate this interaction, potentially reducing affinity even further due to steric hindrance or conformational constraints.

5-HT₃ Receptor Affinity
Class-level inference
Analog Ki > 10,000 nM
Suggests low 5-HT₃ off-target risk; direct data needed
Based on structural analog; class-level inference
Receptor Binding 5-HT3 Receptor Selectivity Profile

TPSA vs. Piperazine

The target compound possesses a higher topological polar surface area (TPSA) than unsubstituted piperazine, a property that influences a molecule's ability to cross biological membranes such as the blood-brain barrier (BBB) [1][2]. This is due to the presence of two methoxy groups on the phenyl ring and the secondary amine of the piperazine.

Topological Polar Surface Area
Cross-study comparable
33.7 Ų
Higher polarity suggests reduced passive BBB permeation
Computed value; compared to piperazine (24.1 Ų)
Drug-likeness Physicochemical Property BBB Permeability

1-(2,4-Dimethoxyphenyl)-3,3-dimethylpiperazine Applications


SAR of Lipophilic Modifications

Researchers aiming to optimize a lead compound's lipophilicity and permeability profile can utilize 1-(2,4-dimethoxyphenyl)-3,3-dimethylpiperazine as a key intermediate or comparator. Its XLogP3 value of 1.9, which is 0.6 units higher than the des-dimethyl analog, provides a quantifiable increase in lipophilicity that can be correlated with changes in cell-based assay potency or metabolic stability [1][2].

Selective GPCR Probe Development

Based on the class-level inference that closely related arylpiperazines demonstrate negligible affinity for the 5-HT₃ receptor (Ki > 10,000 nM), this compound can serve as a starting point for developing probes targeting other GPCR families (e.g., GPR35, dopamine receptors) where the 2,4-dimethoxyphenyl moiety has established pharmacophoric value, while minimizing serotonergic off-target activity [1].

In Silico Modeling for CNS Therapeutics

The computed TPSA of 33.7 Ų positions this compound in a favorable range for passive blood-brain barrier permeability (typically < 90 Ų). This property, combined with its distinct hydrogen bond donor/acceptor profile, makes it a useful validation tool for in silico models predicting brain penetration and for calibrating medicinal chemistry efforts aimed at optimizing CNS exposure [1].

Application
Selection Property
Validation Focus
SAR of lipophilic modifications
Calculated lipophilicity (XLogP3) review
Correlate with permeability and metabolic stability endpoints
Selective GPCR probe development
Baseline receptor affinity profile review
5-HT₃ receptor binding assay validation
In silico CNS penetration modeling
Topological polar surface area (TPSA)
Passive BBB permeation prediction validation
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